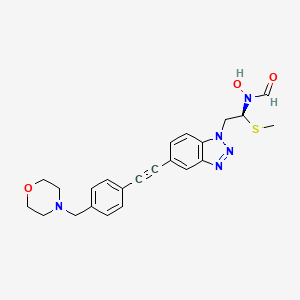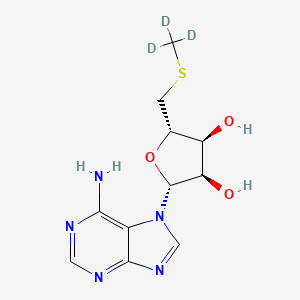
5'-Methylthioadenosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Methylthioadenosine-d3 is a deuterated form of 5’-Methylthioadenosine, a naturally occurring sulfur-containing nucleoside. This compound is found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism and growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthioadenosine-d3 involves the incorporation of deuterium atoms into the 5’-Methylthioadenosine molecule. This can be achieved through the use of deuterated reagents in the reaction process. One common method involves the decarboxylation of S-adenosylmethionine, which produces 5’-Methylthioadenosine .
Industrial Production Methods
Industrial production of 5’-Methylthioadenosine-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired compound .
化学反应分析
Types of Reactions
5’-Methylthioadenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include 5-methylthioribose-1-phosphate and adenine, which are crucial intermediates in the methionine and purine salvage pathways .
科学研究应用
5’-Methylthioadenosine-d3 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5’-Methylthioadenosine-d3 involves its role as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the conversion of 5’-Methylthioadenosine-d3 to adenine and 5-methylthioribose-1-phosphate. These products are then utilized in the methionine and purine salvage pathways, which are essential for cellular growth and metabolism . Additionally, 5’-Methylthioadenosine-d3 acts as an agonist for adenosine receptors, regulating gene expression, proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
- **5’-Methyl
属性
分子式 |
C11H15N5O3S |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI 键 |
CORUJUWTKCXKFP-YZLHILBGSA-N |
手性 SMILES |
[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O |
规范 SMILES |
CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


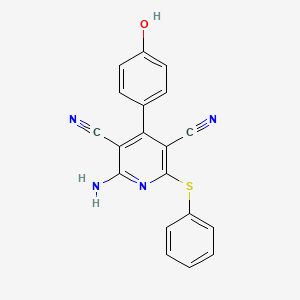
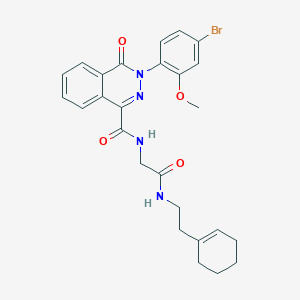
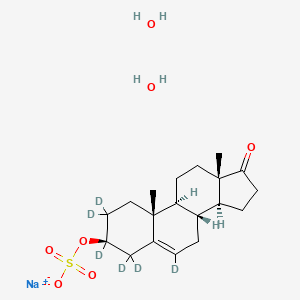
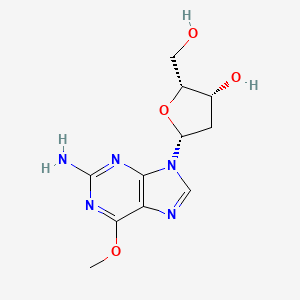
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
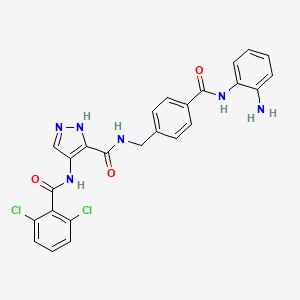
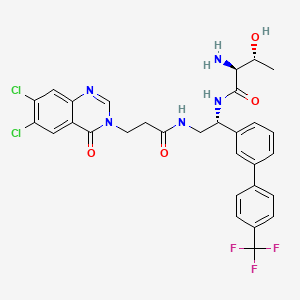
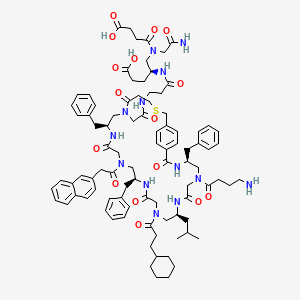
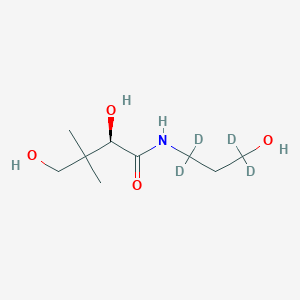
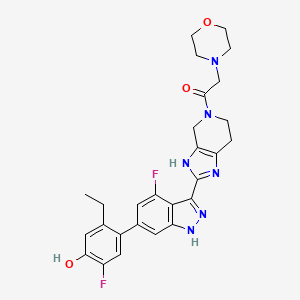
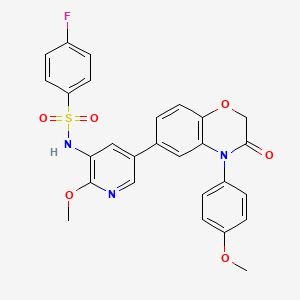
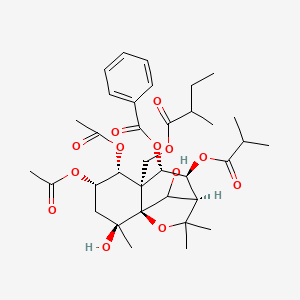
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
